molecular formula C16H16ClNO B12554347 10H-Phenoxazine, 10-(4-chlorobutyl)- CAS No. 142744-98-7

10H-Phenoxazine, 10-(4-chlorobutyl)-

Cat. No.: B12554347
CAS No.: 142744-98-7
M. Wt: 273.75 g/mol
InChI Key: ZKWKWZZZLBUXSY-UHFFFAOYSA-N
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Description

10H-Phenoxazine, 10-(4-chlorobutyl)-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom of the phenoxazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine, 10-(4-chlorobutyl)- typically involves the reaction of phenoxazine with 1-chlorobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10H-Phenoxazine, 10-(4-chlorobutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photoredox catalyst, facilitating electron transfer reactions in various chemical and biological processes. Its ability to modulate biological pathways is attributed to its structural similarity to other bioactive phenoxazine derivatives .

Comparison with Similar Compounds

Uniqueness: 10H-Phenoxazine, 10-(4-chlorobutyl)- is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

142744-98-7

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

10-(4-chlorobutyl)phenoxazine

InChI

InChI=1S/C16H16ClNO/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2

InChI Key

ZKWKWZZZLBUXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCCCl

Origin of Product

United States

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